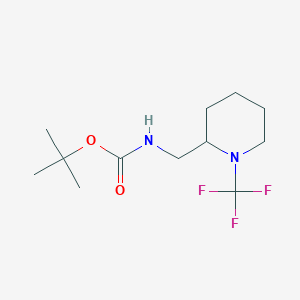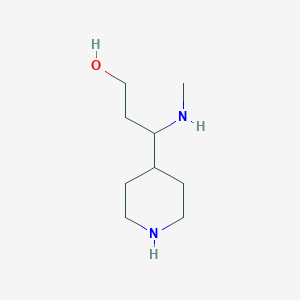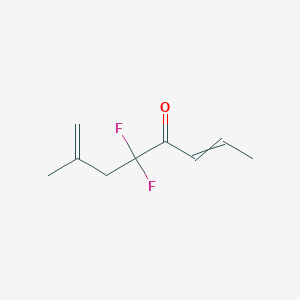
2,7-Octadien-4-one, 5,5-difluoro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Octadien-4-one, 5,5-difluoro-7-methyl- is an organic compound with the molecular formula C9H12F2O It is characterized by the presence of two double bonds, a ketone group, and two fluorine atoms attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated reagents to introduce the difluoro group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Octadien-4-one, 5,5-difluoro-7-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2,7-Octadien-4-one, 5,5-difluoro-7-methyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- exerts its effects involves interactions with specific molecular targets. The presence of the difluoro group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Octadien-4-one: Lacks the difluoro group, resulting in different chemical properties and reactivity.
5,5-Difluoro-2,7-octadien-4-ol: Contains an alcohol group instead of a ketone, leading to different applications and reactivity.
7-Methyl-2,7-octadien-4-one:
Uniqueness
The presence of the difluoro group in 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C9H12F2O |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
5,5-difluoro-7-methylocta-2,7-dien-4-one |
InChI |
InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4-5H,2,6H2,1,3H3 |
Clave InChI |
DNRBKOYTFXETDH-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)C(CC(=C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)
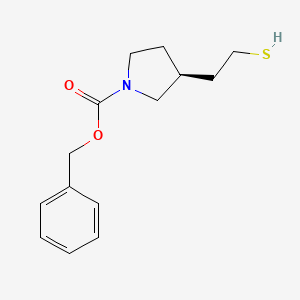
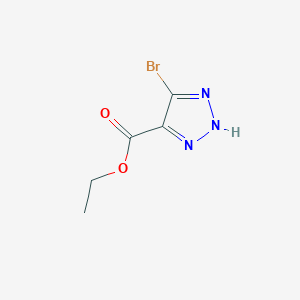
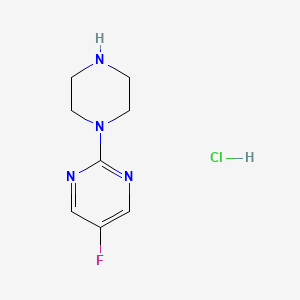
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
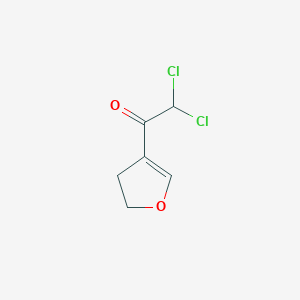
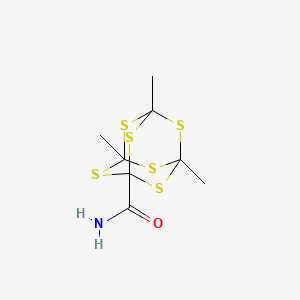
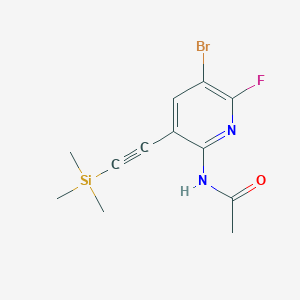
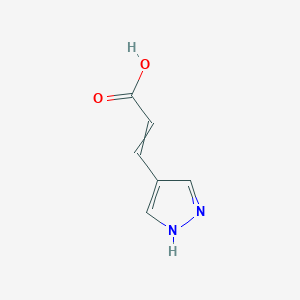
![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
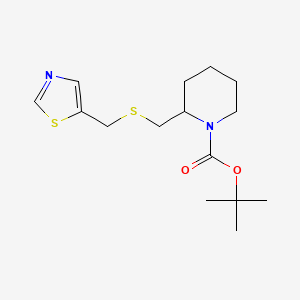
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)
